molecular formula C7H5FN2 B6337096 6-Fluoroimidazo[1,5-a]pyridine CAS No. 1426421-17-1

6-Fluoroimidazo[1,5-a]pyridine

Cat. No.: B6337096
CAS No.: 1426421-17-1
M. Wt: 136.13 g/mol
InChI Key: AMSZJCHBWQVBPL-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,5-a]pyridine can be achieved through several methods. One common method involves the use of the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds. In this reaction, derivatives of imidazole-4(5)-carboxylic acid, 2-amino-, and 4(5)-nitroimidazoles are used as starting materials . Another method involves the photochemical cleavage of imidazolediazonium tetrafluoroborates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium methoxide, butyllithium, and various electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high yield and selectivity.

Major Products Formed

The major products formed from the reactions of this compound include methoxy-substituted derivatives, cyano-substituted derivatives, and tetracyclic imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

6-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:

Comparison with Similar Compounds

6-Fluoroimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSZJCHBWQVBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round-bottomed flask, N-(5-fluoro-pyridin-2-ylmethyl)-formamide (612 mg, 3.97 mmol) was dissolved in toluene (16 ml) and phosphorus oxychloride (0.68 ml, 7.3 mmol) was added. The reaction mixture was stirred at 100° C. in an oil bath for 4 h then cooled to 0° C. and carefully quenched with ice. Aqueous 25% ammonium hydroxide was added until pH=˜9. The mixture was diluted with water and extracted with dichloromethane (3×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give 517 mg (96%) of 6-fluoro-imidazo[1,5-a]pyridine as a light brown oil. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.16 (s, 1H), 7.84-7.94 (m, 1H), 7.50 (s, 1H), 7.46 (dd, J=9.8, 5.3 Hz, 1H), 6.69 (ddd, J=9.8, 7.7, 2.1 Hz, 1H).
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

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